molecular formula C16H19NO B1219816 3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL CAS No. 33860-73-0

3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL

Cat. No.: B1219816
CAS No.: 33860-73-0
M. Wt: 241.33 g/mol
InChI Key: XGYCHIPEPHYUIH-UHFFFAOYSA-N
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Description

3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL is an organic compound with the molecular formula C16H19NO. It is known for its unique structure, which includes a central propanolamine backbone with two phenyl groups and a methyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL typically involves a multi-step process. One common method is the nitrile-aldol reaction, where benzophenone and propionitrile are combined in the presence of a sodamide base and ethyl ether solvent. This reaction produces 3-hydroxy-2-methyl-3,3-diphenylpropanenitrile, which is then reduced using lithium aluminium hydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential effects on biological systems, including its role as an NMDA antagonist.

    Medicine: Research has explored its potential as a dissociative anesthetic and its effects on the central nervous system.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL involves its interaction with NMDA receptors in the brain. As an NMDA antagonist, it inhibits the action of glutamate, a neurotransmitter, leading to dissociative anesthetic effects. This mechanism is similar to that of phencyclidine (PCP) and other dissociative anesthetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL is unique due to its specific structure, which imparts distinct pharmacological properties. Its combination of phenyl groups and a propanolamine backbone differentiates it from other NMDA antagonists, potentially leading to unique therapeutic applications .

Properties

CAS No.

33860-73-0

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

3-amino-2-methyl-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C16H19NO/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,18H,12,17H2,1H3

InChI Key

XGYCHIPEPHYUIH-UHFFFAOYSA-N

SMILES

CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

14185-06-9

Related CAS

33887-05-7 (hydrochloride)

Synonyms

2-MDP
2-methyl-3,3-diphenyl-3-propanolamine
2-methyl-3,3-diphenyl-3-propanolamine hydrochloride
2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (+)-isomer
2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (+-)-isomer
2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (-)-isomer
2-methyl-3,3-diphenyl-3-propanolamine maleate (1:1) salt, (Z)-(+-)-isomer
2-methyl-3,3-diphenyl-3-propanolamine tartrate (1:1) salt, (R-(R*,R*))-(-)-isomer
2-methyl-3,3-diphenyl-3-propanolamine tartrate (1:1) salt, (S-(R*,R*))-(+)-isomer
2-methyl-3,3-diphenyl-3-propanolamine, (+)-isomer
2-methyl-3,3-diphenyl-3-propanolamine, (-)-isome

Origin of Product

United States

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